molecular formula C10H10BrFO2 B13110102 3-(4-Bromophenyl)-3-fluorobutanoicacid

3-(4-Bromophenyl)-3-fluorobutanoicacid

Cat. No.: B13110102
M. Wt: 261.09 g/mol
InChI Key: PDWZDMYQRQZPQX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-fluorobutanoic acid is a halogenated carboxylic acid characterized by a 4-bromophenyl group and a fluorine atom at the 3-position of the butanoic acid backbone.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

3-(4-bromophenyl)-3-fluorobutanoic acid

InChI

InChI=1S/C10H10BrFO2/c1-10(12,6-9(13)14)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,14)

InChI Key

PDWZDMYQRQZPQX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of 3-(4-Bromophenyl)-3-fluorobutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-fluorobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Bromophenyl)-3-fluorobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-fluorobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the fluorobutanoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score*
3-(4-Bromophenyl)-3-fluorobutanoic acid N/A 3-fluoro, 3-(4-bromophenyl) C₁₀H₉BrFO₂ 261.08 N/A
3-(4-Bromophenyl)-3-methylbutanoic acid 80272-20-4 3-methyl, 3-(4-bromophenyl) C₁₁H₁₃BrO₂ 257.12 0.97
3-(4-Bromophenyl)pentanedioic acid 53086-46-7 3-(4-bromophenyl), two -COOH groups C₁₁H₁₁BrO₄ 287.11 0.97
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid 1181635-62-0 4-fluoro-3-methylphenyl, 3-methyl C₁₂H₁₃FO₂ 208.23 N/A
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid 741217-33-4 4-amino, 3-(4-fluorophenyl) C₁₀H₁₂FNO₂ 209.21 N/A

*Similarity scores from structural algorithms (e.g., Tanimoto index) in .

Substituent Effects on Physicochemical Properties

Fluorine vs. The methyl group also increases steric bulk, which may hinder rotational freedom or binding in biological systems . Bromine’s hydrophobic contribution, however, may offset this effect .

Chain Length and Functional Groups :

  • 3-(4-Bromophenyl)pentanedioic acid features a longer carbon chain and two carboxylic acid groups, significantly increasing polarity and water solubility. The dual -COOH groups enable chelation or salt formation, making this compound suitable for metal-catalyzed reactions or pH-sensitive applications .

Aromatic Ring Modifications: 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid introduces a fluorine atom directly on the phenyl ring (para to bromine in the main compound) alongside a methyl group.

Amino Group Incorporation: (R)-4-Amino-3-(4-fluorophenyl)butanoic acid introduces a chiral amino group, enabling hydrogen bonding and zwitterionic behavior. This enhances solubility in polar solvents and may confer specificity in enzyme-targeted applications (e.g., GABA analogs) .

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